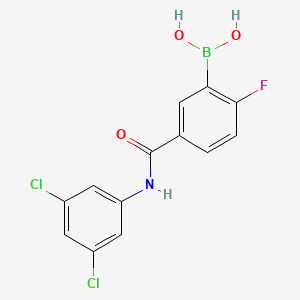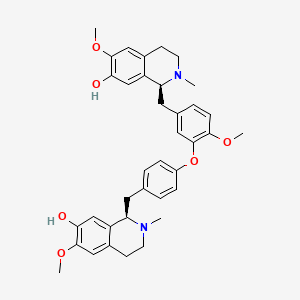
Grisabine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grisabine is a bisbenzylisoquinoline alkaloid that has been isolated from the plant Abuta grisebachii It belongs to a class of compounds known for their complex structures and diverse biological activities
Métodos De Preparación
Grisabine can be synthesized through several routes. One notable method involves the isolation from natural sources, specifically from the plant Abuta grisebachii . The synthetic route typically involves the extraction of the plant material followed by purification processes such as chromatography. Industrial production methods may involve large-scale extraction and purification techniques to obtain the compound in significant quantities.
Análisis De Reacciones Químicas
Grisabine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and ceric ammonium nitrate for oxidative degradation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can help determine the nature and substitution of the benzyl half of the bisbenzylisoquinoline alkaloid .
Aplicaciones Científicas De Investigación
Grisabine has a wide range of scientific research applications. In chemistry, it is used to study the structure and reactivity of bisbenzylisoquinoline alkaloids . In biology, it has been investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes . In medicine, this compound’s unique structure and biological activity make it a candidate for drug development and therapeutic interventions. Additionally, it has industrial applications in the production of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of grisabine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit enzymes such as peroxiredoxin 1 and glutaredoxin 3 . These enzymes play crucial roles in cellular redox regulation and signaling pathways. By inhibiting these enzymes, this compound can increase intracellular reactive oxygen species levels, leading to apoptosis induction and tumor suppression .
Comparación Con Compuestos Similares
Grisabine is part of a larger family of bisbenzylisoquinoline alkaloids, which includes compounds such as grisabutine, dauricine, and neothalibrine . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For example, dauricine is known for its anti-inflammatory properties, while neothalibrine has been studied for its potential anticancer effects . This compound’s unique combination of structural features and biological activities sets it apart from these similar compounds, making it a valuable compound for further research and development.
Propiedades
Número CAS |
62057-36-7 |
|---|---|
Fórmula molecular |
C37H42N2O6 |
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
(1R)-1-[[4-[5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-12-25-19-35(43-4)32(40)21-28(25)30(38)16-23-6-9-27(10-7-23)45-37-18-24(8-11-34(37)42-3)17-31-29-22-33(41)36(44-5)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31+/m1/s1 |
Clave InChI |
ZKGBUDJODLZAHS-JSOSNVBQSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


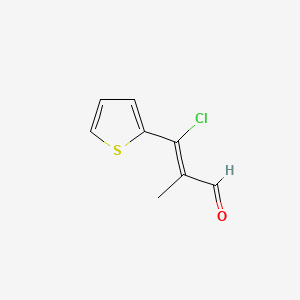
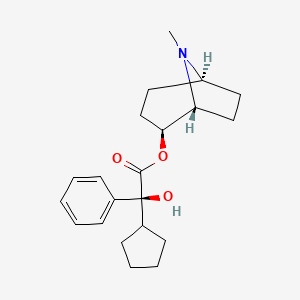
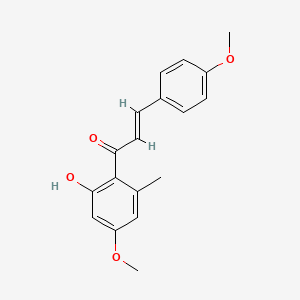


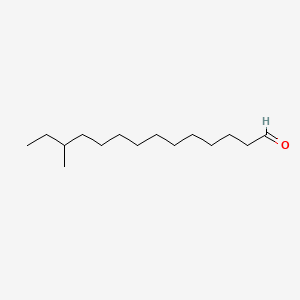
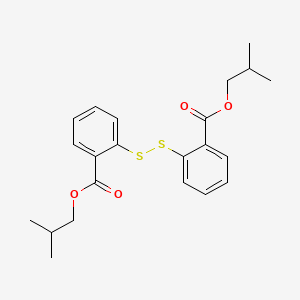
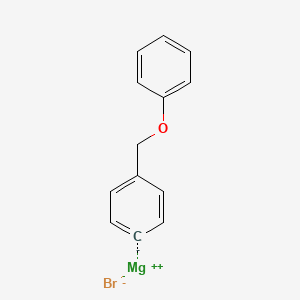
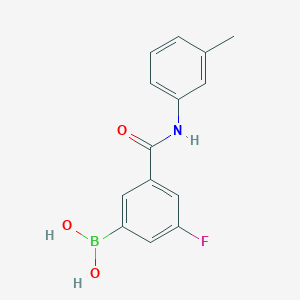


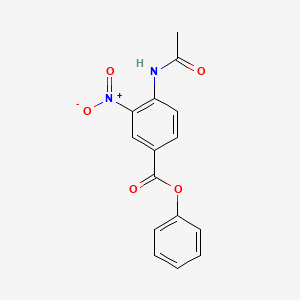
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
